molecular formula C10H17NO B1450417 Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] CAS No. 1559914-99-6

Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]

Cat. No.: B1450417
CAS No.: 1559914-99-6
M. Wt: 167.25 g/mol
InChI Key: ODECTYZAQXQODK-UHFFFAOYSA-N
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Description

Spiro[bicyclo[221]heptane-2,2’-morpholine] is a unique organic compound characterized by its spirocyclic structure, where a bicycloheptane ring is fused with a morpholine ring at a single spiro atom

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Safety and Hazards

The safety information for Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] indicates that it has several hazard statements: H302, H315, H318, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The compound should be handled with care, following the precautionary statements provided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] typically involves the reaction of a bicycloheptane derivative with morpholine under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, it can influence biochemical processes by acting as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one
  • Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione

Comparison: Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to other spirocyclic compounds. The morpholine ring can participate in hydrogen bonding and other interactions, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-9-5-8(1)6-10(9)7-11-3-4-12-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODECTYZAQXQODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC23CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559914-99-6
Record name spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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